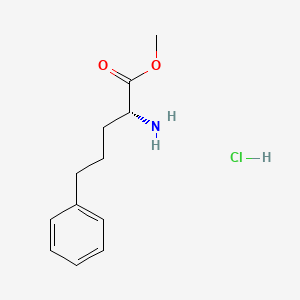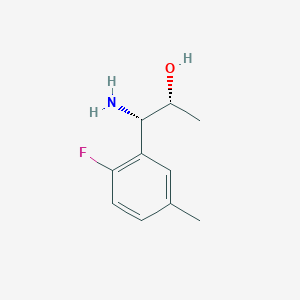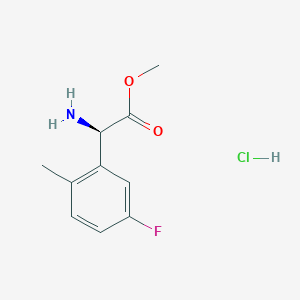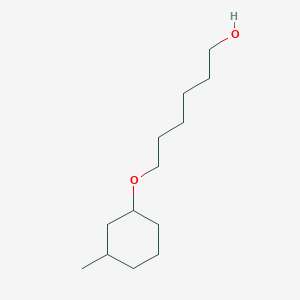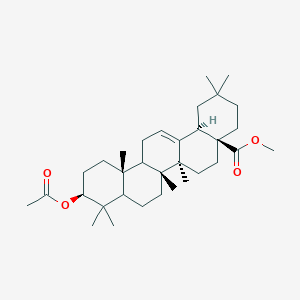
8-Chloro-7-methoxyquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-7-methoxyquinazolin-4(3H)-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-methoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis often begins with 2-amino-5-chlorobenzonitrile and 4-methoxybenzoyl chloride.
Cyclization: The key step involves the cyclization of the intermediate to form the quinazoline ring. This can be achieved using various cyclization agents and conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxide using oxidizing agents.
Reduction: Reduction of the quinazoline ring to form dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxide, while substitution reactions can introduce various functional groups to the quinazoline ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Chloro-7-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Interference with cellular signaling pathways to exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Chloroquinazoline: A simpler derivative with similar biological activities.
7-Methoxyquinazoline: Lacks the chloro substituent but retains some biological properties.
4(3H)-Quinazolinone: The parent compound without the chloro and methoxy groups.
Uniqueness
8-Chloro-7-methoxyquinazolin-4(3H)-one is unique due to the presence of both chloro and methoxy substituents, which can influence its biological activity and chemical reactivity. These substituents may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C9H7ClN2O2 |
|---|---|
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
8-chloro-7-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-6-3-2-5-8(7(6)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) |
InChI-Schlüssel |
LISIMNJIJSAHKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)NC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


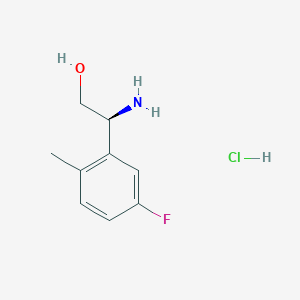
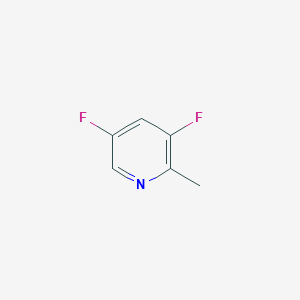

![3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester](/img/structure/B13041175.png)
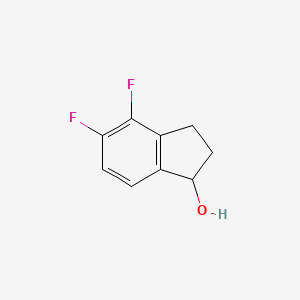
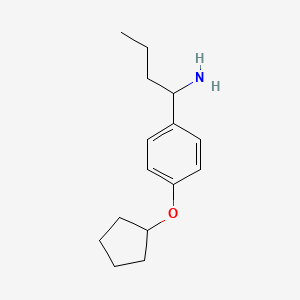
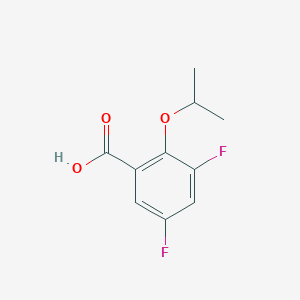
![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
